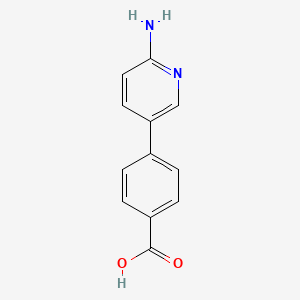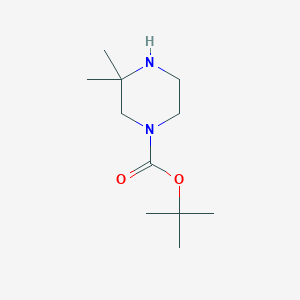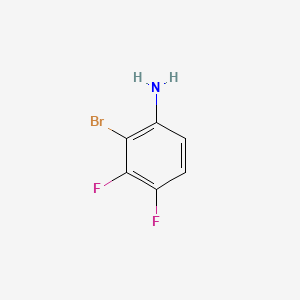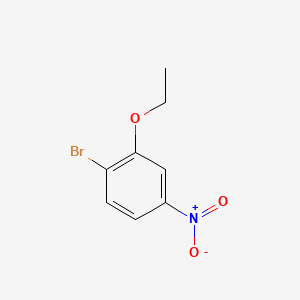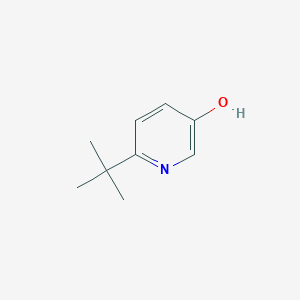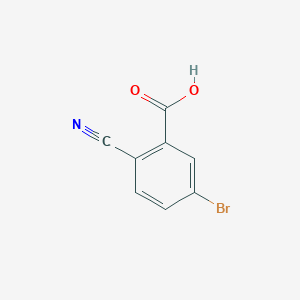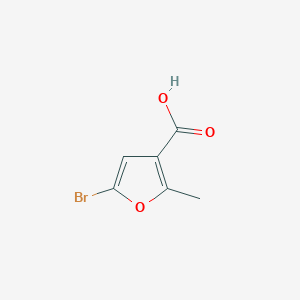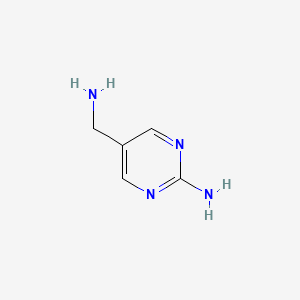
5-(氨甲基)嘧啶-2-胺
描述
5-(Aminomethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H8N4. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to various biological processes .
科学研究应用
5-(Aminomethyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to DNA and RNA synthesis.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
作用机制
Target of Action
5-(Aminomethyl)pyrimidin-2-amine is a type of 2-aminopyrimidine derivative 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
It is known that some 2-aminopyrimidines are active in low micromolar to submicromolar concentration . This suggests that they may interact with their targets in a way that inhibits the growth or function of the organisms.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that it may interfere with the life cycle or metabolic pathways of these organisms.
Result of Action
Some compounds in the 2-aminopyrimidine class have exhibited quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity . This suggests that the compound may have a significant inhibitory effect on the growth or function of these organisms.
生化分析
Biochemical Properties
5-(Aminomethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial for the synthesis and regulation of nucleotides, which are essential for DNA and RNA synthesis. The compound’s ability to inhibit or activate these enzymes can significantly impact cellular processes, including cell proliferation and apoptosis.
Cellular Effects
The effects of 5-(Aminomethyl)pyrimidin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, 5-(Aminomethyl)pyrimidin-2-amine can alter gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating diseases characterized by abnormal cell proliferation, such as cancer.
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)pyrimidin-2-amine exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and RNA, and interfere with their normal function. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme critical for DNA synthesis . This inhibition leads to a decrease in the production of thymidine, a nucleotide required for DNA replication, ultimately resulting in cell cycle arrest and apoptosis. Additionally, 5-(Aminomethyl)pyrimidin-2-amine can modulate the activity of other enzymes involved in nucleotide metabolism, further affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Aminomethyl)pyrimidin-2-amine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy. Studies have shown that 5-(Aminomethyl)pyrimidin-2-amine is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to 5-(Aminomethyl)pyrimidin-2-amine can lead to significant changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 5-(Aminomethyl)pyrimidin-2-amine vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications. Additionally, the compound’s pharmacokinetics and pharmacodynamics must be carefully evaluated to ensure its safety and efficacy in clinical settings.
Metabolic Pathways
5-(Aminomethyl)pyrimidin-2-amine is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which play crucial roles in the synthesis and regulation of nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, inhibition of thymidylate synthase by 5-(Aminomethyl)pyrimidin-2-amine can result in decreased thymidine production, affecting DNA synthesis and cell proliferation .
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)pyrimidin-2-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters, such as nucleoside transporters . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. Studies have shown that 5-(Aminomethyl)pyrimidin-2-amine can accumulate in the nucleus, where it exerts its effects on DNA and RNA synthesis . Additionally, its distribution within tissues can vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)pyrimidin-2-amine is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nucleus. Additionally, 5-(Aminomethyl)pyrimidin-2-amine can be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular processes . Understanding the subcellular localization of 5-(Aminomethyl)pyrimidin-2-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidin-2-amine typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This method yields numerous 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: Industrial production methods for 5-(Aminomethyl)pyrimidin-2-amine are not extensively documented. the general approach involves multi-step synthesis starting from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
化学反应分析
Types of Reactions: 5-(Aminomethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
相似化合物的比较
2-Aminopyrimidine: Another pyrimidine derivative with similar biological activities.
4,6-Diaminopyrimidine: Known for its use in medicinal chemistry.
5-Bromopyrimidine: Used in the synthesis of various pharmaceuticals
Uniqueness: 5-(Aminomethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
属性
IUPAC Name |
5-(aminomethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDLVRYRPUQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635008 | |
| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672324-80-0 | |
| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


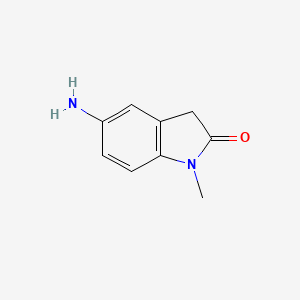
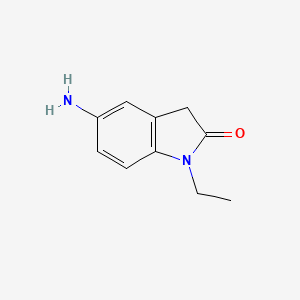
![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
